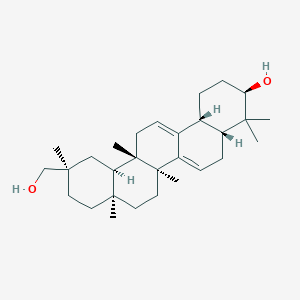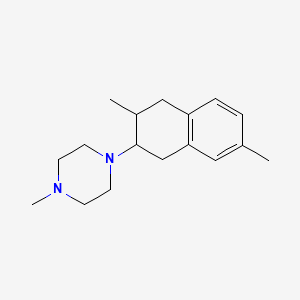![molecular formula C9H12N2O5 B13805976 2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
2'-Deoxyuridine, [5-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyuridine, [5-3H] is a radiolabeled nucleoside analog of deoxyuridine. It is a compound that belongs to the class of pyrimidine 2’-deoxyribonucleosides, which are essential components of DNA. The radiolabeling with tritium ([5-3H]) allows for the tracking and study of the compound in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine, [5-3H] typically involves the incorporation of tritium into the deoxyuridine molecule. This can be achieved through catalytic hydrogenation or by using tritiated water in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pressure to ensure the efficient incorporation of tritium.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine, [5-3H] involves large-scale synthesis using automated systems to ensure high purity and specific activity. The process includes the purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to separate the desired product from any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyuridine, [5-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like bromodeoxyuridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives like bromodeoxyuridine and iododeoxyuridine.
Aplicaciones Científicas De Investigación
2’-Deoxyuridine, [5-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying DNA synthesis and repair mechanisms.
Biology: Employed in cell proliferation assays to track DNA replication.
Medicine: Utilized in diagnostic tests for vitamin B12 and folate deficiencies.
Industry: Applied in the development of antiviral drugs and in the study of nucleoside analogs.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyuridine, [5-3H] involves its incorporation into DNA during replication. The tritium label allows for the tracking of the compound within the DNA, providing insights into the synthesis and repair processes. The molecular targets include DNA polymerases and thymidylate synthase, which are involved in the incorporation and metabolism of nucleosides.
Comparación Con Compuestos Similares
Similar Compounds
Idoxuridine: An antiviral drug that incorporates into viral DNA, inhibiting replication.
Trifluridine: Another antiviral agent used in the treatment of viral eye infections.
Bromodeoxyuridine: A halogenated derivative used in cell proliferation studies.
Uniqueness
2’-Deoxyuridine, [5-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and study in various biological and chemical processes. This makes it particularly valuable in research applications where detailed insights into DNA synthesis and repair are required.
Propiedades
Fórmula molecular |
C9H12N2O5 |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1T |
Clave InChI |
MXHRCPNRJAMMIM-ULQXZJNLSA-N |
SMILES isomérico |
[3H]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
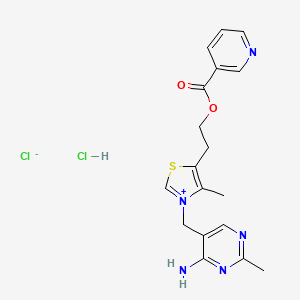
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
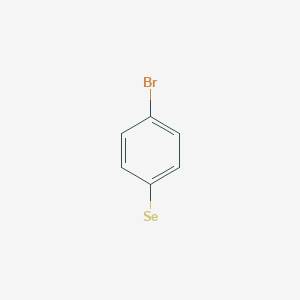
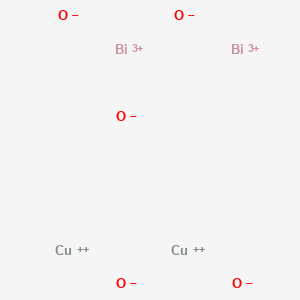

![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)

![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
